molecular formula C20H19BrN4O2 B213761 N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Número de catálogo B213761
Peso molecular: 427.3 g/mol
Clave InChI: RZGZEMDYAJOAHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in 2001 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

Mecanismo De Acción

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. By inhibiting RAF kinase, N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in several different types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and psoriasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized, which makes it easier to design experiments and interpret results. However, one limitation is that N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can have off-target effects on other protein kinases, which can complicate data interpretation.

Direcciones Futuras

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict response to N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 treatment in different types of cancer. Additionally, there is ongoing research into the use of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in combination with other cancer therapies, such as immunotherapy and chemotherapy.

Métodos De Síntesis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 involves the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzylamine with N-(4-acetylamino-3-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Propiedades

Nombre del producto

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Fórmula molecular

C20H19BrN4O2

Peso molecular

427.3 g/mol

Nombre IUPAC

N-[4-[acetyl(methyl)amino]phenyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14(26)24(2)19-9-7-18(8-10-19)23-20(27)16-5-3-15(4-6-16)12-25-13-17(21)11-22-25/h3-11,13H,12H2,1-2H3,(H,23,27)

Clave InChI

RZGZEMDYAJOAHD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

SMILES canónico

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.